Tricyclohexylphosphine

Vue d'ensemble

Description

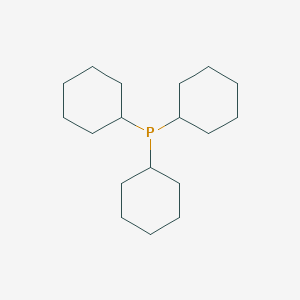

Tricyclohexylphosphine is a tertiary phosphine with the chemical formula P(C₆H₁₁)₃. It is commonly used as a ligand in organometallic chemistry due to its high basicity and large ligand cone angle . This compound is characterized by its white solid appearance and is known for its significant role in various catalytic reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tricyclohexylphosphine can be synthesized through several methods. One common method involves the reaction of a cyclohexyl Grignard reagent with phosphorus trihalide. The cyclohexyl Grignard reagent is prepared by reacting halogenated cyclohexane with magnesium metal under an inert gas atmosphere . The reaction is quenched with a saturated strongly-acidic weakly-alkaline inorganic salt water solution at low temperature, followed by the addition of tetrafluoroboric acid to form a salt. This salt is then resolved with triethylamine to obtain this compound .

Another method involves a radical approach using tetraphosphorus and a titanium catalyst, which ensures high purity and yields .

Industrial Production Methods

Industrial production of this compound typically follows the Grignard reaction route due to its efficiency and scalability. The process involves large-scale handling of cyclohexyl Grignard reagent and phosphorus trihalide, followed by careful quenching and purification steps to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Tricyclohexylphosphine undergoes various types of reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Substitution: It participates in substitution reactions, particularly in the formation of organometallic complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Typical reagents include metal halides and other organometallic precursors.

Major Products

Oxidation: this compound oxide.

Substitution: Various organometallic complexes, such as those used in catalytic applications.

Applications De Recherche Scientifique

Coordination Chemistry

Tricyclohexylphosphine is primarily utilized as a ligand in coordination chemistry due to its strong electron-donating ability and high basicity (pKₐ = 9.7). These properties enable it to stabilize metal centers in coordination complexes effectively. The ligand's large cone angle (170°) contributes to its steric bulk, which influences the reactivity and selectivity of metal catalysts.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | P(C₆H₁₁)₃ |

| Basicity (pKₐ) | 9.7 |

| Cone Angle | 170° |

| Ligand Type | Tertiary Phosphine |

Catalytic Applications

This compound is integral to various catalytic systems, notably in olefin metathesis and homogeneous hydrogenation processes. It is a key component of Grubbs' catalyst and Crabtree's catalyst, both of which are widely used in organic synthesis.

Case Study: Grubbs Catalyst

Grubbs catalysts, which incorporate this compound, facilitate olefin metathesis reactions. These reactions are essential for synthesizing complex organic molecules, including pharmaceuticals and polymers. The efficiency of these catalysts has been demonstrated in numerous studies.

Synthesis of Organometallic Complexes

PCy₃ has been employed in the synthesis of various organometallic complexes, such as cyclopalladated ferrocenylimine complexes. These complexes have shown exceptional performance in cross-coupling reactions like the Suzuki reaction, where they efficiently couple aryl chlorides with phenylboronic acid.

Table 2: Performance of this compound-Catalyzed Reactions

| Reaction Type | Substrate Type | Catalyst Loading | Yield (%) |

|---|---|---|---|

| Suzuki Reaction | Aryl Chlorides | 0.1 mol% | Excellent |

| Heck Reaction | Aryl Bromides | 0.1 mol% | Good |

Biological Applications

Recent studies have explored the potential biological applications of this compound derivatives as therapeutic agents. Its ability to stabilize metal ions can be harnessed for drug development, particularly in creating new anticancer agents.

Industrial Applications

The production methods for this compound have been optimized for industrial applications, focusing on cost-efficiency and yield improvement. A novel method involves the hydrogenation of triphenylphosphine oxide to produce this compound with high purity (>98%) and recovery rates exceeding 92% .

Mécanisme D'action

Tricyclohexylphosphine exerts its effects primarily through its role as a ligand in organometallic complexes. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The high basicity and large ligand cone angle of this compound enhance its ability to donate electron density to the metal center, thereby increasing the reactivity of the complex .

Comparaison Avec Des Composés Similaires

Similar Compounds

Triphenylphosphine: Another widely used tertiary phosphine ligand, but with phenyl groups instead of cyclohexyl groups.

Tri-tert-butylphosphine: A bulky phosphine ligand with tert-butyl groups.

Uniqueness

Tricyclohexylphosphine is unique due to its combination of high basicity and large ligand cone angle, which make it particularly effective in stabilizing metal centers and facilitating catalytic reactions. Its cyclohexyl groups provide steric bulk, which can influence the selectivity and reactivity of the catalytic processes .

Activité Biologique

Tricyclohexylphosphine (TCyP), also known as CYTOP® 366, is a tertiary phosphine compound that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

This compound is characterized by its bulky cyclohexyl groups, which influence its reactivity and interactions with biological molecules. The synthesis of TCyP typically involves the Michael addition of dicyclohexylphosphine to cyclohexenone, followed by reduction processes. This synthetic route has been optimized for commercial production, achieving high yields and purity while avoiding traditional radical-catalyzed methods that are less effective for this compound .

Biological Activity Overview

This compound exhibits several biological activities that make it a candidate for various applications:

- Anticancer Properties : Research indicates that phosphines can modulate cellular signaling pathways, potentially leading to anticancer effects. TCyP has been investigated in the context of its ability to inhibit cancer cell proliferation.

- Antibacterial Activity : Phosphines like TCyP have shown promise in antibacterial applications, particularly when used as ligands in metal complexes that demonstrate enhanced bioactivity.

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of TCyP-derived metal complexes against various cancer cell lines, including ovarian and pancreatic cancers. The results indicated significant inhibition of cell growth with IC50 values ranging from 3.1 to 24.0 µM for certain complexes .

- Molecular docking studies suggested that TCyP could effectively bind to key receptors involved in cancer progression, such as fibroblast growth factor receptor 1 (FGFR1), thereby influencing tumor cell behavior .

- Antibacterial Effects :

- Mechanistic Insights :

Data Table: Summary of Biological Activities

| Activity Type | Description | IC50/MIC Values |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | 3.1 - 24.0 µM |

| Antibacterial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria | Low MICs (exact values vary) |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying tricyclohexylphosphine (PCy3)?

PCy3 is typically synthesized via the reaction of cyclohexylmagnesium bromide with phosphorus trichloride under inert conditions. Purification involves distillation under reduced pressure or recrystallization from toluene to achieve >98% purity. Handling requires strict air/moisture exclusion due to its sensitivity, as noted in safety data sheets . Characterization via <sup>31</sup>P NMR (δ ~ -5 ppm) and elemental analysis is critical to confirm purity .

Q. How should PCy3 be stored and handled to prevent degradation?

PCy3 must be stored in sealed, air-tight containers under argon or nitrogen, with toluene as a stabilizer in commercial solutions (e.g., 20 wt.%). Exposure to moisture or oxygen leads to oxidation, forming this compound oxide (OPCy3), which can alter catalytic activity. Safety protocols include using gloveboxes and Schlenk techniques .

Q. What spectroscopic and crystallographic methods are used to characterize PCy3 complexes?

Key methods include:

- <sup>31</sup>P NMR : To monitor ligand coordination and electronic effects.

- X-ray crystallography : For bond length/angle analysis (e.g., Ru–P bond lengths in [Ru(PCy3) complexes range from 2.35–2.45 Å) .

- Cyclic voltammetry : To assess redox behavior of metal complexes .

Advanced Research Questions

Q. How does PCy3 influence the electronic and steric environments in transition metal complexes?

PCy3 is a strong σ-donor and weak π-acceptor, increasing electron density at metal centers. Its bulky cyclohexyl groups create steric hindrance, favoring dissociative pathways in catalysis. Comparative studies with smaller phosphines (e.g., PPh3) show PCy3 enhances thermal stability but may reduce reaction rates in crowded systems .

Q. What experimental strategies mitigate undesired isomerization in olefin metathesis catalyzed by PCy3-containing complexes?

Isomerization byproducts in ring-closing metathesis (RCM) can be suppressed by adding OPCy3 (10 mol%), which competes with substrate binding. Reaction optimization includes using degassed dichloroethane (DCE) at reflux and minimizing water/oxygen contamination, as demonstrated in [Ru(PCy3)] catalyst systems .

Q. How do contradictory results in PCy3-mediated catalytic activity arise, and how can they be resolved?

Discrepancies often stem from:

- Trace impurities : Residual OPCy3 or moisture alters catalytic pathways.

- Steric vs. electronic effects : Bulky PCy3 may inhibit substrate access despite enhancing metal stability. Resolution involves rigorous purification (e.g., column chromatography under inert conditions) and controlled additive studies (e.g., OPCy3 titration) to isolate variables .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in PCy3-based catalytic studies?

- Detailed experimental logs : Document reaction conditions (e.g., solvent purity, degassing methods).

- Standardized characterization : Consistent NMR referencing and crystallographic data collection (e.g., Table 6.4 in ).

- Replication with controls : Compare results using PCy3 against other phosphines (e.g., PtBu3) to validate mechanistic hypotheses .

Q. How can computational methods complement experimental studies of PCy3 complexes?

Density Functional Theory (DFT) calculations predict bond dissociation energies and transition states. Mulliken population analysis (Table 6.3 in ) quantifies charge distribution, aiding in understanding electronic effects in catalysis .

Propriétés

IUPAC Name |

tricyclohexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPUWLXVBWGYMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062562 | |

| Record name | Phosphine, tricyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline powder or chunks; [Sigma-Aldrich MSDS] | |

| Record name | Tricyclohexylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2622-14-2 | |

| Record name | Tricyclohexylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclohexylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclohexylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, tricyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, tricyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclohexylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tricyclohexylphosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34HJS55VCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.